molecular formula C19H20N6O2 B5077524 2-phenoxy-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

2-phenoxy-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B5077524
M. Wt: 364.4 g/mol
InChI Key: VOOZNPFAQMCSKD-UHFFFAOYSA-N
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Description

2-phenoxy-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a combination of phenoxy, pyrazolyl, pyridazinyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazolyl and pyridazinyl intermediates, followed by their coupling with the piperazinyl and phenoxy groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems can help in maintaining consistent quality and efficiency. Safety protocols and environmental considerations are also crucial in the industrial synthesis of such complex compounds .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-phenoxy-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-phenoxy-1-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c26-19(15-27-16-5-2-1-3-6-16)24-13-11-23(12-14-24)17-7-8-18(22-21-17)25-10-4-9-20-25/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOZNPFAQMCSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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